N-(3-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(3-Methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with:
- Position 2 and 4: Amino groups.
- Position 6: A [(4-methylpiperazin-1-yl)methyl] group.
- N-Substituent: A 3-methoxyphenyl group.
This compound’s structural versatility makes it relevant for pharmacological studies, particularly in oncology and virology .
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-22-6-8-23(9-7-22)11-14-19-15(17)21-16(20-14)18-12-4-3-5-13(10-12)24-2/h3-5,10H,6-9,11H2,1-2H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFWVHHTAFNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl derivative reacts with the triazine ring.
Introduction of the Piperazinylmethyl Group: The piperazinylmethyl group is attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions can occur, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring and the attached functional groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Substitutions
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit stronger basicity due to the additional nitrogen atom, enhancing solubility and intermolecular interactions compared to piperidine analogues .
- Aryl Substituents : Electron-donating groups (e.g., 3-methoxy in the target) improve metabolic stability over electron-withdrawing groups (e.g., 4-chloro in compounds) .
Triazines with Heterocyclic or Sulfur-Containing Substituents
Key Observations :
Anti-HIV and Anticancer Triazine Derivatives
Key Observations :
- Anti-HIV Activity: Piperidine-linked triazines () show nanomolar efficacy, suggesting that the target compound’s piperazine group may offer similar or improved pharmacokinetics .
- Solid-State Behavior : Compounds like 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine form hydrogen-bonded networks, a trait shared with the target compound, which could enhance crystallinity and stability .
Biological Activity
N-(3-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N6O |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=N(C(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C)C |
Anticancer Activity
Research indicates that derivatives of 1,3,5-triazine compounds exhibit potent anticancer properties. A study highlighted that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. The triazine core is known to interact with DNA and inhibit topoisomerases, crucial for cancer cell proliferation .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Specifically, it may inhibit the NF-kB pathway, which is implicated in numerous inflammatory diseases. In vitro studies demonstrated that related triazine derivatives effectively reduced pro-inflammatory cytokines in activated macrophages .
Neuroprotective Potential
Recent investigations have also explored the neuroprotective effects of triazine derivatives against neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. The inhibition constants for these enzymes were recorded as follows:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| 9c | 19.01 ± 0.57 | 12.69 ± 1.79 |
| 9f | 21.09 ± 1.89 | 13.17 ± 0.36 |
These findings suggest that the compound could be a candidate for further development in treating Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmission and inflammation.
- Receptor Modulation : It may also function as a ligand for various receptors, influencing signaling pathways that regulate cellular responses.
Case Study 1: Anticancer Efficacy
In a recent study published in Pharmaceutical Research, a series of triazine derivatives were synthesized and tested against human cancer cell lines (e.g., MCF-7 and HeLa). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant anticancer activity .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
